![molecular formula C7H8F3IO B2559732 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2411198-73-5](/img/structure/B2559732.png)
1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.1.1]hexanes are a type of C(sp3)-rich bicyclic hydrocarbon scaffolds . They are becoming increasingly important as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . Substituted bicyclo[2.1.1]hexanes are emerging as new bioisosteres for ortho- and meta-substituted benzenes .
Synthesis Analysis
The synthesis of substituted bicyclo[2.1.1]hexanes has been achieved through a catalytic approach that involves an atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl ketones . This process is catalyzed by SmI2 and can accommodate a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl ketones .Aplicaciones Científicas De Investigación
Hexabromocyclododecanes (HBCDs) in the Environment and Humans
A review focusing on HBCDs, used as flame retardants, outlines their widespread environmental presence and accumulation in human tissues due to their stability and lipophilicity. This study emphasizes the need for research on HBCDs' transfer from products into the environment and their human health impact, possibly providing a parallel for understanding the environmental and health implications of similarly structured compounds like 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (Covaci et al., 2006).
Advances in Oxidation of Cyclohexene
Research on cyclohexene oxidation, which yields a variety of chemical intermediates for industrial applications, highlights the importance of selective catalytic processes. This area of study could be relevant for understanding the chemical behavior and potential applications of 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane in synthetic chemistry (Cao et al., 2018).
Hexaazatriphenylene (HAT) Derivatives
HAT derivatives are used in a variety of applications, from semiconductors to liquid crystals. The research underscores the utility of HAT as a basic scaffold in organic materials, potentially paralleling the versatility of 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane in materials science (Segura et al., 2015).
Activity Coefficients and Ionic Liquids
The study on activity coefficients in ionic liquids contributes to understanding the separation processes of small hydrocarbons, relevant for industrial applications of various chemical compounds, including potentially 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (Domańska et al., 2016).
Removal of HFPO-DA (GenX) from Aqueous Solutions
This review addresses the challenges and methodologies for removing "forever chemicals" like GenX from water, highlighting the importance of novel treatment technologies. The parallels with handling and mitigating the environmental impact of complex fluorinated compounds could be relevant for 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (Vakili et al., 2021).
Direcciones Futuras
Bicyclo[2.1.1]hexanes are becoming increasingly important in medicinal chemistry and crop science . The development of a general synthetic route to these compounds is seen as a significant advancement . This could pave the way for the widespread use of this largely unexplored family of bioisosteres in medicinal chemistry .
Propiedades
IUPAC Name |
1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3IO/c8-7(9,10)5-4-1-6(2-4,3-11)12-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGLICKTHUVCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C(F)(F)F)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

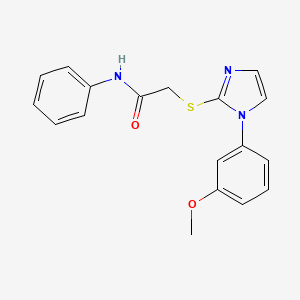
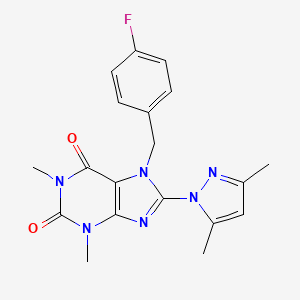
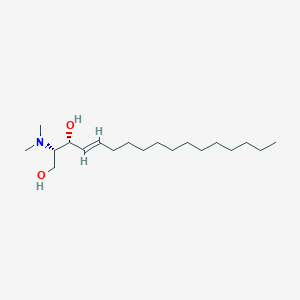

![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2559656.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone](/img/structure/B2559658.png)
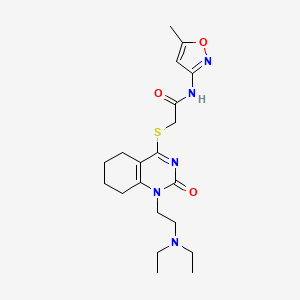
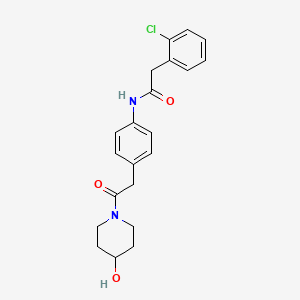
![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)